ドキセカルシフェロール

概要

説明

科学的研究の応用

Doxercalciferol has a wide range of scientific research applications, including:

Medicine: It is used to treat secondary hyperparathyroidism in patients with chronic kidney disease.

Biology: Research into the role of vitamin D analogs in calcium homeostasis and bone health.

Chemistry: Studies on the synthesis and structural analysis of vitamin D analogs.

Industry: Production of vitamin D supplements and pharmaceuticals.

作用機序

ドキサーカルシフェロールは、肝臓で代謝されて1α,25-ジヒドロキシビタミンD2を生成することにより、その効果を発揮します . この活性形態は、標的組織のビタミンD受容体(VDR)に結合し、カルシウムとリンの恒常性に関連する遺伝子の発現を調節します . 主な分子標的は、腸、腎臓、骨であり、そこでカルシウムの吸収、再吸収、動員を強化します .

類似化合物:

カルシトリオール: ビタミンDの別の活性形態であり、同様の病状の治療に使用されます.

アルファカルシドール: 肝臓でカルシトリオールに代謝されるプロドラッグ.

パリカルシトリオール: 続発性副甲状腺機能亢進症の治療に使用される合成ビタミンD類似体.

独自性: ドキサーカルシフェロールは、ビタミンD2の合成類似体であるのに対し、カルシトリオールとアルファカルシドールはビタミンD3の類似体であるという点でユニークです . この違いは、薬物動態と薬力学に影響を与える可能性があり、ドキサーカルシフェロールを、他のビタミンD類似体に反応しない患者にとって貴重な選択肢にします .

生化学分析

Biochemical Properties

Doxercalciferol undergoes metabolic activation in vivo to form 1α,25-dihydroxyvitamin D2 (1α,25- (OH)2D2), a naturally occurring, biologically active form of vitamin D2 . This process does not require the involvement of the kidneys .

Cellular Effects

Doxercalciferol has several effects on cells. It helps the body to use more of the calcium found in foods or supplements and regulates the body’s production of parathyroid hormone . It also acts directly on bone cells (osteoblasts) to stimulate skeletal growth .

Molecular Mechanism

Doxercalciferol works by getting converted to a biologically active form of vitamin D2 in vivo, without the involvement of the kidneys . This active form binds to the vitamin D receptor, controlling the intestinal absorption of dietary calcium, the tubular reabsorption of calcium by the kidneys, and, in conjunction with parathyroid hormone (PTH), the mobilization of calcium from the skeleton .

Temporal Effects in Laboratory Settings

It is known that Doxercalciferol effectively suppresses parathyroid hormone level without having side effects like hypercalcemia and hyperphosphatemia, which are much common with earlier vitamin D analogues .

Dosage Effects in Animal Models

In animal models, Doxercalciferol has been shown to normalize serum calcium and parathyroid hormone (PTH) levels at certain dosages

Metabolic Pathways

Doxercalciferol is absorbed from the gastrointestinal tract and activated by CYP 27 in the liver to form 1α,25- (OH)2D2 (major metabolite) and 1α,24-dihydroxyvitamin D2 (minor metabolite) .

Subcellular Localization

It is known that in pig parathyroid cells, Doxercalciferol and the active form of Doxercalciferol induced vitamin D receptor translocation from the cytoplasm into the nucleus .

準備方法

合成経路と反応条件: ドキサーカルシフェロールは、エルゴカルシフェロールから始まる一連の化学反応によって合成されます。 主要なステップには、1α位での水酸化による1α-ヒドロキシエルゴカルシフェロールの生成が含まれます . このプロセスには、通常、制御された条件下でtert-ブチルヒドロペルオキシドおよびチタンイソプロポキシドなどの試薬の使用が含まれます。

工業生産方法: 工業的な設定では、ドキサーカルシフェロールは、大規模な化学合成技術を使用して製造されます。 このプロセスには、高純度の試薬と厳格な品質管理措置の使用が含まれており、最終製品の一貫性と有効性が確保されます . 生産プロセスは、効率的でスケーラブルになるように設計されており、臨床的な需要を満たすのに十分な量のドキサーカルシフェロールを製造することができます。

3. 化学反応の分析

反応の種類: ドキサーカルシフェロールは、次のようないくつかのタイプの化学反応を受けます。

一般的な試薬と条件:

生成される主な生成物: ドキサーカルシフェロールの水酸化から生成される主な生成物は、1α,25-ジヒドロキシビタミンD2であり、化合物の活性形態です .

4. 科学研究への応用

ドキサーカルシフェロールは、次のような幅広い科学研究への応用があります。

化学反応の分析

Types of Reactions: Doxercalciferol undergoes several types of chemical reactions, including:

Hydroxylation: The primary reaction involved in its activation, where it is hydroxylated to form 1α,25-dihydroxyvitamin D2.

Oxidation and Reduction: These reactions are involved in the metabolic activation and deactivation of the compound within the body.

Common Reagents and Conditions:

Hydroxylation: Reagents such as tert-butyl hydroperoxide and titanium isopropoxide are commonly used.

Oxidation and Reduction: Enzymatic processes within the liver facilitate these reactions under physiological conditions.

Major Products Formed: The major product formed from the hydroxylation of doxercalciferol is 1α,25-dihydroxyvitamin D2, which is the active form of the compound .

類似化合物との比較

Calcitriol: Another active form of vitamin D, used in the treatment of similar conditions.

Alfacalcidol: A prodrug that is metabolized to calcitriol in the liver.

Paricalcitol: A synthetic vitamin D analog used to treat secondary hyperparathyroidism.

Uniqueness: Doxercalciferol is unique in that it is a synthetic analog of vitamin D2, whereas calcitriol and alfacalcidol are analogs of vitamin D3 . This distinction can influence their pharmacokinetics and pharmacodynamics, making doxercalciferol a valuable option for patients who may not respond well to other vitamin D analogs .

生物活性

Doxercalciferol, also known as 1α-hydroxyvitamin D2, is a synthetic analogue of vitamin D that plays a significant role in the management of secondary hyperparathyroidism (SHPT), particularly in patients with chronic kidney disease (CKD). Its biological activity primarily revolves around its ability to regulate calcium and phosphate metabolism, suppress parathyroid hormone (PTH) secretion, and influence bone health.

Doxercalciferol exerts its effects through several mechanisms:

- Calcium Homeostasis : It enhances intestinal absorption of calcium and promotes renal tubular reabsorption, thereby increasing serum calcium levels.

- PTH Suppression : By acting on the parathyroid glands, doxercalciferol inhibits PTH synthesis and secretion, which is crucial for managing SHPT in CKD patients.

- Bone Metabolism : It influences osteoblasts and osteoclasts, thus regulating bone remodeling processes.

The compound is metabolized in the liver to its active form, 1,25-dihydroxyvitamin D2 (1,25(OH)₂D₂), which is responsible for its biological effects .

Pharmacokinetics

The pharmacokinetic profile of doxercalciferol indicates that after oral administration, it achieves peak serum concentrations within 8 days. The bioavailability from a 5 µg oral dose is approximately 42% compared to intravenous administration. The terminal half-life is reported to be around 34 hours .

Table 1: Pharmacokinetic Parameters of Doxercalciferol

| Parameter | Value |

|---|---|

| Bioavailability (oral vs IV) | 42% |

| Time to peak concentration | 8 days |

| Terminal half-life | 34 hours |

Case Studies and Trials

Numerous studies have evaluated the efficacy of doxercalciferol in managing SHPT:

- Randomized Controlled Trials : A study comparing doxercalciferol with cholecalciferol demonstrated a significant reduction in iPTH levels over three months. The doxercalciferol group achieved a reduction of 46% in iPTH levels compared to only 17.8% with cholecalciferol .

- Long-term Efficacy : In a cohort study involving CKD patients, doxercalciferol was shown to effectively suppress SHPT with minimal adverse effects. The incidence of hypercalcemia was low, indicating a favorable safety profile .

Table 2: Efficacy Outcomes from Clinical Trials

| Study Type | Treatment Group | iPTH Reduction (%) | Hypercalcemia Incidence (%) |

|---|---|---|---|

| RCT | Doxercalciferol | 46 | Low |

| Long-term Cohort | Doxercalciferol | Significant | Minimal |

Safety Profile

Doxercalciferol is generally well-tolerated. However, potential side effects include:

In controlled trials, serious adverse events were deemed unrelated to the drug , reinforcing its safety for long-term use in appropriate populations.

Comparative Effectiveness

Research indicates that doxercalciferol is comparable to calcitriol in controlling serum PTH levels and influencing bone turnover markers. A study involving pediatric patients undergoing peritoneal dialysis found no significant differences between the two compounds regarding their effectiveness in managing SHPT .

Table 3: Comparative Effectiveness of Doxercalciferol vs Calcitriol

| Parameter | Doxercalciferol | Calcitriol |

|---|---|---|

| Impact on iPTH | Significant reduction | Significant reduction |

| Bone formation rate | Controlled | Controlled |

| FGF-23 levels | Increased | Increased |

特性

Key on ui mechanism of action |

Calcitriol (1α,25-(OH)2D3) and 1α,25-(OH)2D2 regulate blood calcium at levels required for essential body functions. Specifically, the biologically active vitamin D metabolites control the intestinal absorption of dietary calcium, the tubular reabsorption of calcium by the kidney and, in conjunction with parathyroid hormone (PTH), the mobilization of calcium from the skeleton. They act directly on bone cells (osteoblasts) to stimulate skeletal growth, and on the parathyroid glands to suppress PTH (parathyroid hormone) synthesis and secretion. These functions are mediated by the interaction of these biologically active metabolites with specific receptor proteins in the various target tissues. In patients with chronic kidney disease (CKD), deficient production of biologically active vitamin D metabolites (due to lack of or insufficient 25-hydroxyvitamin D-1-alpha-hydroxylase activity) leads to secondary hyperparathyroidism, which contributes to the development of metabolic bone disease. |

|---|---|

CAS番号 |

54573-75-0 |

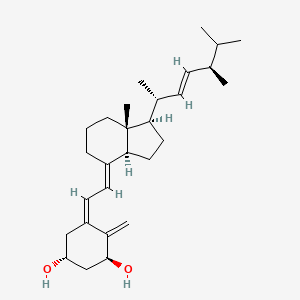

分子式 |

C28H44O2 |

分子量 |

412.6 g/mol |

IUPAC名 |

5-[2-[(7aR)-1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/t19?,20?,24?,25?,26?,27?,28-/m1/s1 |

InChIキー |

HKXBNHCUPKIYDM-XXZMWSRPSA-N |

SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

異性体SMILES |

CC(C)C(C)C=CC(C)C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

正規SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

外観 |

White to yellow/brown solid powder. |

Key on ui other cas no. |

54573-75-0 |

ピクトグラム |

Acute Toxic |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Relatively insoluble |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1 alpha-hydroxyergocalciferol 1alpha(OH)2D2 1alpha-hydroxyvitamin D2 1alpha-OHD2 doxacalciferol doxercalciferol Hectorol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does doxercalciferol exert its biological effects?

A1: Doxercalciferol (1α-hydroxyvitamin D2) functions as a prodrug that is converted in the liver to its active metabolite, 1α,25-dihydroxyvitamin D2. This active metabolite binds to the vitamin D receptor (VDR) in target tissues, such as the parathyroid glands, intestines, and bone. [, , , , , , ] This binding initiates a cascade of downstream effects, primarily influencing calcium and phosphorus homeostasis, as well as impacting bone metabolism and parathyroid hormone (PTH) production.

Q2: Can you elaborate on the specific downstream effects of doxercalciferol mediated by VDR activation?

A2: Doxercalciferol, via its active metabolite, primarily targets the parathyroid glands, where VDR activation leads to the suppression of PTH gene expression. [, , , ] This, in turn, helps regulate serum calcium and phosphorus levels. In the intestines, VDR activation enhances calcium and phosphorus absorption. [, , ] In bone, doxercalciferol exhibits complex effects on bone formation and resorption, with studies suggesting it can both stimulate bone formation and inhibit bone resorption depending on the specific context and dose. [, , , , , ]

Q3: Does doxercalciferol impact tissues beyond those involved in mineral metabolism?

A3: While primarily known for its role in mineral homeostasis, research suggests that doxercalciferol might have broader biological effects. For example, studies have shown that doxercalciferol can modulate dietary fat-induced renal disease and influence renal lipid metabolism in mice. [] This highlights the potential for doxercalciferol to impact systems beyond classical vitamin D-related pathways.

Q4: What is the molecular formula and weight of doxercalciferol?

A4: The molecular formula of doxercalciferol is C₂₈H₄₄O₂ and it has a molecular weight of 412.65 g/mol. [, , ]

Q5: Are there specific spectroscopic data available for the characterization of doxercalciferol?

A5: High-performance liquid chromatography (HPLC) methods, often coupled with ultraviolet (UV) detection, are commonly employed for the characterization and quantification of doxercalciferol and its related impurities. [, , ] Additionally, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) techniques, sometimes involving derivatization steps, are utilized for sensitive and selective determination of doxercalciferol and its metabolites in biological matrices. []

Q6: What is known about the stability of doxercalciferol?

A6: Doxercalciferol, like many vitamin D analogs, can undergo degradation under certain conditions. Light, oxygen, and high temperatures can contribute to its degradation. [, ]

Q7: Are there specific formulation strategies to enhance doxercalciferol stability, solubility, or bioavailability?

A7: Several formulation strategies have been explored to improve the stability and bioavailability of doxercalciferol. These include the use of protective packaging to minimize light exposure, [] as well as the development of both oral and intravenous formulations. [, , , , ] Further research continues to explore novel delivery systems to optimize doxercalciferol's therapeutic potential.

Q8: What is the pharmacokinetic profile of doxercalciferol?

A8: Doxercalciferol is administered orally or intravenously and is metabolized in the liver to its active form, 1α,25-dihydroxyvitamin D2. [, , , , ] Its elimination half-life is relatively short, but the active metabolite has a longer half-life, contributing to its sustained pharmacological effects. []

Q9: Has the efficacy of doxercalciferol been investigated in preclinical models?

A10: Doxercalciferol has been extensively studied in various animal models. For example, it has demonstrated efficacy in suppressing PTH and ameliorating bone abnormalities in uremic rats and mice. [, ] Additionally, doxercalciferol has shown promise in preclinical models of cardiac hypertrophy, where it attenuated cardiac remodeling and suppressed renin expression in spontaneously hypertensive rats. []

Q10: What about the clinical efficacy of doxercalciferol?

A11: Clinical trials have explored doxercalciferol's efficacy in managing secondary hyperparathyroidism in patients with chronic kidney disease (CKD). [, , , , , , ] These studies suggest that doxercalciferol effectively reduces PTH levels in these patients, aligning with its intended pharmacological action. Furthermore, clinical trials have investigated its potential in treating various conditions, including myelodysplastic syndrome [] and androgen-independent prostate cancer, although with limited success in these areas. []

Q11: What are the potential adverse effects associated with doxercalciferol?

A12: As with other vitamin D analogs, the primary safety concern with doxercalciferol is the development of hypercalcemia and hyperphosphatemia, especially at higher doses or in patients with impaired renal function. [, , , , , , , , , ] Careful monitoring of calcium, phosphorus, and PTH levels is crucial during treatment to mitigate these risks.

Q12: What are the alternatives to doxercalciferol in managing secondary hyperparathyroidism?

A13: Several other vitamin D analogs are available for treating secondary hyperparathyroidism, each with its own pharmacokinetic and pharmacodynamic profile. Calcitriol, the active form of vitamin D3, was widely used but carries a higher risk of hypercalcemia. [, , , , ] Paricalcitol is another vitamin D analog with a potentially lower risk of hypercalcemia and hyperphosphatemia compared to calcitriol. [, , , , , ] Cinacalcet, a calcimimetic that directly activates the calcium-sensing receptor, offers an alternative mechanism for managing secondary hyperparathyroidism. [] The choice of agent depends on patient-specific factors, such as CKD stage, calcium and phosphorus levels, and individual response to therapy.

Q13: What are some important research tools and resources for studying doxercalciferol?

A14: Various in vitro and in vivo models are essential for investigating the mechanisms of action and therapeutic potential of doxercalciferol. Cell lines, such as parathyroid cells and osteoblasts, are valuable for studying the direct effects of doxercalciferol on target cells. Animal models, particularly rodent models of CKD and other relevant diseases, provide valuable insights into the in vivo effects of doxercalciferol. [, , ] Additionally, clinical trials are crucial for evaluating the efficacy and safety of doxercalciferol in human patients. [, , , , , , ] Collaboration among researchers in academia, the pharmaceutical industry, and clinical settings is essential to advance our understanding and optimize the use of doxercalciferol in various clinical contexts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。